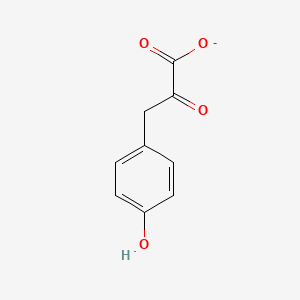
3-(4-Hydroxyphenyl)pyruvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxyphenyl)pyruvate is a 2-oxo monocarboxylic acid anion obtained by removal of a proton from the carboxylic acid group of 3-(4-hydroxyphenyl)pyruvic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a pyruvate. It is a conjugate base of a (4-hydroxyphenyl)pyruvic acid.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C₉H₇O₄
- Molecular Weight : 179.15 g/mol
- CAS Number : 622-54-8
3-(4-Hydroxyphenyl)pyruvate is derived from 4-hydroxyphenylpyruvic acid, playing a crucial role as a metabolite in human physiology and various biochemical pathways.
Role in Tyrosine Metabolism
This compound is a key intermediate in the catabolism of tyrosine. It is converted to homogentisate by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD), which is critical for the proper metabolism of tyrosine and phenylalanine. Dysregulation of this pathway can lead to metabolic disorders such as hereditary tyrosinemia type 1 (HT1) and alkaptonuria (AKU) .
Cancer Research
Recent studies have highlighted the role of HPD in cancer metabolism, particularly in lung cancer. Elevated levels of HPD have been associated with poor prognosis in lung cancer patients, suggesting that targeting this enzyme may provide therapeutic benefits. Inhibition of HPD leads to reduced oxidative pentose phosphate pathway flux, thereby decreasing cancer cell proliferation and tumor growth .
Inhibition of Enzymatic Activity
The compound has been investigated for its potential as an inhibitor of HPD, which is significant for treating metabolic disorders. Nitisinone, a known HPD inhibitor, prevents the accumulation of toxic metabolites in patients with HT1 . The development of high-throughput screening methods for HPD inhibitors has advanced research into potential therapeutic agents .
Gut Microbiome Interactions
Research indicates that metabolites derived from gut microbiota, including 3-(4-hydroxyphenyl)lactate, share genetic associations with liver conditions such as non-alcoholic fatty liver disease (NAFLD). This suggests that compounds like this compound may play a role in modulating gut health and influencing systemic diseases .
Data Table: Summary of Applications
Case Study 1: Lung Cancer Prognosis
A study demonstrated that patients with lung cancer exhibited high expression levels of HPD, correlating with poor outcomes. Knockdown experiments showed that reduced HPD expression led to decreased cellular proliferation and enhanced oxidative stress responses, indicating that modulation of this enzyme could be a viable therapeutic strategy .
Case Study 2: Metabolic Disorders
In patients with hereditary tyrosinemia type 1, the administration of nitisinone (an HPD inhibitor) has shown significant clinical benefits by preventing the toxic accumulation of metabolites associated with tyrosine breakdown. This case underscores the importance of targeting metabolic pathways for effective disease management .
Propiedades
Fórmula molecular |
C9H7O4- |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)/p-1 |
Clave InChI |
KKADPXVIOXHVKN-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CC(=O)C(=O)[O-])O |
SMILES canónico |
C1=CC(=CC=C1CC(=O)C(=O)[O-])O |
Sinónimos |
(p-hydroxyphenyl)pyruvic acid 4-hydroxyphenylpyruvate 4-hydroxyphenylpyruvic acid 4-hydroxyphenylpyruvic acid, ion 4-hydroxyphenylpyruvic acid, sodium salt p-hydroxyphenylpyruvate para-hydroxyphenylpyruvic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















